7-(4-hydroxyphenyl)hepta-2,4,6-trienal

Medicinal Chemistry Building Block Synthetic Chemistry

7-(4-Hydroxyphenyl)hepta-2,4,6-trienal (CAS 69963-42-4) is a synthetic, linear diarylheptanoid analogue with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol. It features a conjugated all-trans hepta-2,4,6-trienal backbone substituted with a single 4-hydroxyphenyl group at the C7 position.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 69963-42-4
Cat. No. B6160320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-hydroxyphenyl)hepta-2,4,6-trienal
CAS69963-42-4
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC=CC=CC=O)O
InChIInChI=1S/C13H12O2/c14-11-5-3-1-2-4-6-12-7-9-13(15)10-8-12/h1-11,15H/b2-1+,5-3+,6-4+
InChIKeyZVJPTMYLOXLINF-CRQXNEITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Hydroxyphenyl)hepta-2,4,6-trienal (CAS 69963-42-4) Procurement & Research Profile


7-(4-Hydroxyphenyl)hepta-2,4,6-trienal (CAS 69963-42-4) is a synthetic, linear diarylheptanoid analogue with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol [1]. It features a conjugated all-trans hepta-2,4,6-trienal backbone substituted with a single 4-hydroxyphenyl group at the C7 position . Unlike its more common natural bis-aryl counterparts such as curcumin, this mono-aryl aldehyde serves predominantly as a versatile synthetic building block in medicinal chemistry and materials science .

Why Generic Substitution Falls Short for 7-(4-Hydroxyphenyl)hepta-2,4,6-trienal in Research


Procurement decisions for this compound cannot rely on generic diarylheptanoid substitutes due to its unique mono-aryl aldehyde structure. The presence of a single terminal aldehyde group in a fully conjugated triene system provides a specific, quantifiable reactivity profile not found in its bis-aryl ketone analogues like curcumin or bisdemethoxycurcumin [1]. This structural deviation translates into distinct values for physicochemical properties such as LogP (XLogP3-AA = 2.7) and Topological Polar Surface Area (37.3 Ų), which are the primary drivers of its utility as a selective synthetic intermediate [1]. Direct substitution with a bis-aryl analogue would introduce a second phenolic ring and a central ketone, fundamentally altering redox potential, molecular shape, and the site-specific reactivity necessary for downstream applications in targeted synthesis [2].

Quantitative Differentiation Guide for 7-(4-Hydroxyphenyl)hepta-2,4,6-trienal (CAS 69963-42-4)


Mono-Aryl Aldehyde Structure Enables Site-Specific Synthesis vs. Bis-Aryl Curcuminoids

The compound's structure as a mono-(4-hydroxyphenyl)-substituted hepta-2,4,6-trienal provides a single reactive aldehyde terminus for chemoselective transformations. This is a key differentiator from bis-aryl analogues like bisdemethoxycurcumin (CAS 52328-96-8), which possess a central 3-one and lack a free aldehyde group, limiting them to different synthetic pathways [1]. The quantified difference lies in the functional group identity; the target compound has an aldehyde (1 reactive ketone site) while bisdemethoxycurcumin has a ketone, a fundamental property dictating orthogonal reactivity in synthesis [2].

Medicinal Chemistry Building Block Synthetic Chemistry

Reduced Phenolic Donor Count May Limit Off-Target Antioxidant Activity vs. Curcumin

The target compound possesses a single phenolic hydroxyl group (Hydrogen Bond Donor Count = 1), compared to two such groups in the well-studied antioxidant curcumin (Hydrogen Bond Donor Count = 2) [1][2]. This provides class-level inference that its radical-scavenging capacity is likely lower, a property that could be beneficial in experimental contexts where strong antioxidant activity is an undesired confounding variable, positioning this compound as a potentially cleaner negative control or less bioactive scaffold [3].

Antioxidant Phenolic Chemistry Structure-Activity Relationship

Higher LogP Value Indicates Superior Membrane Permeability Potential vs. Bisdemethoxycurcumin

With a computed XLogP3-AA value of 2.7, the targeted compound is more lipophilic than its bis-aryl analogue bisdemethoxycurcumin, which has a computed XLogP3-AA of 1.9 [1][2]. This quantified difference in predicted partition coefficient suggests a superior ability to cross lipid membranes, a critical parameter in early-stage drug discovery for optimizing bioavailability and intracellular target engagement when compared to more polar curcuminoid scaffolds [3].

Drug Design ADME Lipophilicity

Primary Application Scenarios for 7-(4-Hydroxyphenyl)hepta-2,4,6-trienal Based on Differentiated Properties


Chemoselective Synthesis of Mono-Aldehyde Curcuminoid Derivatives

Leveraging its unique free aldehyde terminus, this compound is the optimal starting material for synthesizing Schiff bases, hydrazones, or oximes of the diarylheptanoid scaffold. This is a direct application of its single functional group differentiation, which bis-aryl curcuminoids cannot perform [1].

ADME-Optimized Scaffold for Oral Bioavailability Studies

Given its higher computed LogP (2.7) compared to bisdemethoxycurcumin (1.9), this compound is a superior candidate for building libraries aimed at improving membrane permeability and oral absorption, making it a strategic procurement choice for lead optimization in medicinal chemistry [1].

Attenuated-Activity Negative Control in Antioxidant Assays

With only one phenolic hydrogen bond donor, this compound serves as a structurally relevant but predictably weaker antioxidant control for experiments studying the mechanism of bis-phenolic curcuminoids, enabling cleaner interpretation of structure-activity relationships (SAR) [1].

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